[4-(Pyridin-2-yldisulfanyl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Pyridin-2-yldisulfanyl)phenyl]methanol: is a heterocyclic compound with the molecular formula C12H11NOS2 and a molecular weight of 249.35 g/mol This compound features a pyridine ring connected to a phenyl ring through a disulfide bond, with a methanol group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pyridin-2-yldisulfanyl)phenyl]methanol typically involves the formation of the disulfide bond between pyridine and phenyl rings. One common method includes the reaction of 2-mercaptopyridine with 4-bromomethylphenol under basic conditions to form the desired product .
Industrial Production Methods: The synthesis involves standard organic chemistry techniques, including purification steps such as recrystallization or chromatography to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Biology:
Bioconjugation: Utilized in bioconjugation techniques to link biomolecules through the disulfide bond.
Drug Development: Investigated for potential therapeutic applications due to its unique structure.
Medicine:
Antioxidant Research: Studied for its potential antioxidant properties, which could be beneficial in treating oxidative stress-related conditions.
Industry:
Wirkmechanismus
The mechanism of action of [4-(Pyridin-2-yldisulfanyl)phenyl]methanol involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be cleaved and reformed, making the compound useful in redox biology and chemistry. The molecular targets and pathways involved include interactions with thiol-containing proteins and enzymes, which can modulate their activity and function .
Vergleich Mit ähnlichen Verbindungen
[4-(Pyridin-2-yldisulfanyl)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[4-(Pyridin-2-yldisulfanyl)phenyl]amine: Contains an amine group instead of methanol.
[4-(Pyridin-2-yldisulfanyl)phenyl]acetic acid: Features an acetic acid group in place of methanol.
Uniqueness:
Redox Properties: The presence of the disulfide bond provides unique redox properties, making it valuable in redox biology and chemistry.
Versatility: The methanol group allows for further functionalization, making it a versatile building block in synthetic chemistry.
Eigenschaften
Molekularformel |
C12H11NOS2 |
---|---|
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
[4-(pyridin-2-yldisulfanyl)phenyl]methanol |
InChI |
InChI=1S/C12H11NOS2/c14-9-10-4-6-11(7-5-10)15-16-12-3-1-2-8-13-12/h1-8,14H,9H2 |
InChI-Schlüssel |
OXZIGHSICAZCRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.